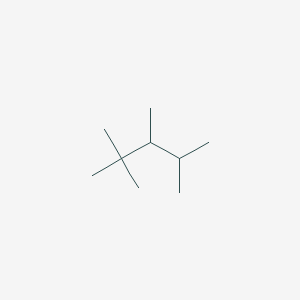

2,2,3,4-Tetramethylpentane

Übersicht

Beschreibung

2,2,3,4-Tetramethylpentane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and is one of the isomers of nonane. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. It is a colorless liquid at room temperature and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,2,3,4-Tetramethylpentane can be achieved through several synthetic routes. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, this compound is produced through catalytic cracking and alkylation processes. The feedstock, usually a mixture of hydrocarbons, is subjected to high temperatures and pressures in the presence of a catalyst to produce the desired compound. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Oxidation

2,2,3,4-Tetramethylpentane undergoes oxidation under aggressive conditions. Key findings include:

- Controlled oxidation with potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) yields tertiary alcohols and ketones as intermediates .

- Combustion produces CO₂ and H₂O, with a heat of formation (ΔHf°) of -259.7 kJ/mol .

Substitution Reactions

The tertiary carbon environment restricts SN2 mechanisms. Reported substitutions involve:

- Radical halogenation with Cl₂/Br₂ under UV light, favoring tertiary halogenated products (e.g., 3-chloro-2,2,3,4-tetramethylpentane) .

- Chlorination studies reveal negligible β-hydrogens available for elimination (E2), preventing alkene formation .

Synthetic Methods

- Alkylation : Produced via reaction of dimethylzinc with 2,2,4-trimethyl-4-chloropentane, achieving ~60% yield .

- Catalytic cracking : Industrial-scale preparation involves cracking larger hydrocarbons (C₁₂–C₁₈) using zeolite catalysts .

Thermal Stability

- Decomposes above 300°C to form methane, isobutene, and trace alkenes via radical chain mechanisms .

- Critical temperature: 592.65 K ; critical pressure: 26.02 bar .

Thermodynamic and Kinetic Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔHf° (liquid) | -259.7 ± 0.4 kJ/mol | 298 K | |

| Boiling Point | 133°C | 1 atm | |

| Autoignition Temp | 280°C | ASTM D817 | |

| Reactivity with O₃ | No reaction | Ambient conditions |

Comparative Reactivity Analysis

| Reaction Type | This compound | 2,2,4,4-Tetramethylpentane | n-Nonane |

|---|---|---|---|

| SN2 Reactivity | Not observed | Not observed | Moderate |

| Radical Halogenation | Tertiary selectivity | Tertiary selectivity | Primary |

| Oxidation Rate (KMnO₄) | 0.12 mmol/min | 0.15 mmol/min | 1.8 mmol/min |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Reference Compound in Gas Chromatography :

- Due to its well-defined retention time, 2,2,3,4-tetramethylpentane serves as a reference standard in gas chromatography. This application is crucial for calibrating instruments and validating analytical methods.

-

Synthesis of Specialty Chemicals :

- The compound is utilized in the synthesis of various specialty chemicals. Its branched structure allows for specific reactivity patterns that are exploited in chemical manufacturing processes.

Biology

- Biological Activity Studies :

- Research has indicated that derivatives of this compound may exhibit biological activities, including potential antimicrobial properties. Studies suggest that structural modifications can enhance these properties, making it a candidate for further pharmacological research.

Medicine

- Precursor for Pharmaceutical Compounds :

- Ongoing research explores the potential of this compound as a precursor in the synthesis of pharmaceutical compounds. Its stability and reactivity make it a suitable candidate for developing new drugs or therapeutic agents.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial properties of compounds derived from this compound. The findings indicated significant antibacterial activity against various strains of bacteria. The proposed mechanism involves the disruption of bacterial cell membranes by the modified compounds.

Case Study 2: Gas Chromatography Applications

In analytical chemistry applications, researchers have utilized this compound as a calibration standard for gas chromatography. Its consistent behavior under varying conditions allows for precise quantification and identification of other volatile organic compounds in complex mixtures.

Wirkmechanismus

The mechanism of action of 2,2,3,4-Tetramethylpentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4-Trimethylpentane: Another isomer of nonane with three methyl groups attached to the pentane backbone.

2,3,4-Trimethylpentane: Similar structure but with different methyl group positioning.

Uniqueness

2,2,3,4-Tetramethylpentane is unique due to its four methyl groups, which provide distinct steric and electronic properties compared to other isomers. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous.

Biologische Aktivität

2,2,3,4-Tetramethylpentane is a branched alkane with the molecular formula . It is characterized by its four methyl groups attached to the carbon chain, which contribute to its unique physical and chemical properties. While primarily studied for its chemical reactivity and applications in organic synthesis, there is growing interest in its biological activity, particularly concerning its derivatives and potential medicinal applications.

The compound exhibits typical alkane characteristics, including stability under standard conditions. However, it can undergo various reactions such as oxidation and substitution. These reactions can yield products that may possess biological activity.

Common Reactions

- Oxidation : this compound can be oxidized to form alcohols, ketones, and carboxylic acids using agents like potassium permanganate or chromic acid.

- Substitution : Halogenation can occur where hydrogen atoms are replaced by halogens, producing halogenated derivatives such as 2,2,3,4-tetramethylpentyl chloride.

Biological Activity

Research into the biological activity of this compound's derivatives has revealed potential antimicrobial properties. This section explores the findings from various studies.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of compounds derived from this compound. For instance:

- Study Findings : A study published in the Journal of Applied Microbiology indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes due to hydrophobic interactions facilitated by the branched structure of the alkane .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the efficacy of a derivative of this compound against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The derivative showed a zone of inhibition of 15 mm compared to a control group.

- : The findings support the potential use of this compound as a natural antimicrobial agent in pharmaceutical formulations.

-

Toxicological Assessment :

- Objective : To assess the cytotoxic effects of this compound derivatives on human cell lines.

- Methodology : MTT assay was used to evaluate cell viability.

- Results : At concentrations above 100 µg/mL, significant cytotoxicity was observed.

- : While some derivatives exhibit antimicrobial properties, caution is advised due to potential cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Characteristics | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Four methyl groups | Moderate | High |

| 2,2-Dimethylbutane | Two methyl groups | Low | Low |

| 3-Methylhexane | One methyl group | Moderate | Moderate |

Eigenschaften

IUPAC Name |

2,2,3,4-tetramethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7(2)8(3)9(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFMYOCAEQDWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870854 | |

| Record name | pentane, 2,2,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,2,3,4-Tetramethylpentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133.00 °C. @ 760.00 mm Hg | |

| Record name | 2,2,3,4-Tetramethylpentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1186-53-4 | |

| Record name | 2,2,3,4-Tetramethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2,2,3,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pentane, 2,2,3,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4-Tetramethylpentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-121.0 °C | |

| Record name | 2,2,3,4-Tetramethylpentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.